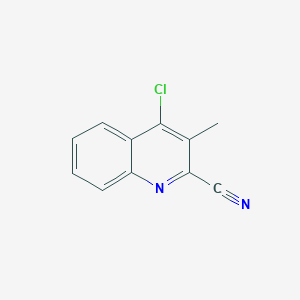

4-Chloro-3-methylquinoline-2-carbonitrile

Description

4-Chloro-3-methylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 4, a methyl group at position 3, and a nitrile group at position 2.

Properties

Molecular Formula |

C11H7ClN2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

4-chloro-3-methylquinoline-2-carbonitrile |

InChI |

InChI=1S/C11H7ClN2/c1-7-10(6-13)14-9-5-3-2-4-8(9)11(7)12/h2-5H,1H3 |

InChI Key |

GVDMDRDLTNDDFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetonitrile in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylquinoline-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium-based catalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include substituted quinolines, quinoline derivatives with extended conjugation, and fused heterocyclic compounds .

Scientific Research Applications

Biological Activities

4-Chloro-3-methylquinoline-2-carbonitrile exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.

Antimicrobial Properties : Quinoline derivatives, including this compound, have been investigated for their antibacterial and antifungal properties. Research indicates that compounds with a quinoline structure can inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria, which is critical in addressing global health challenges related to antibiotic resistance .

Anticancer Activity : The compound has shown potential in cancer research. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of quinoline have been evaluated for their effectiveness against various cancer cell lines, showcasing promising results in terms of cytotoxicity and selectivity towards cancerous cells .

Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of quinoline compounds. The ability to modulate inflammatory pathways makes this compound a candidate for developing new anti-inflammatory agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various classical and modern synthetic routes. These methods are crucial for producing this compound for further biological evaluation.

Classical Synthesis Techniques : Traditional methods such as the Skraup synthesis and the Friedländer synthesis are commonly employed to construct quinoline frameworks. These techniques involve the cyclization of appropriate precursors under acidic conditions, leading to the formation of the desired quinoline structure .

Modern Green Chemistry Approaches : Recent advancements have introduced environmentally friendly synthesis methods, including microwave-assisted synthesis and solvent-free reactions. These methods not only enhance yield but also reduce environmental impact by minimizing waste generation .

Case Studies

Several studies have documented the synthesis and application of this compound in medicinal chemistry.

Case Study 1: Antibacterial Activity Evaluation

In a study published in 2021, researchers synthesized various quinoline derivatives, including this compound, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial potential against resistant strains .

Case Study 2: Anticancer Screening

Another notable study focused on the anticancer properties of quinoline derivatives, where this compound was tested against several cancer cell lines. The compound exhibited IC50 values indicating potent antiproliferative activity compared to standard chemotherapeutics .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Halogen Position: The 2-chloro isomer (CAS 101617-94-1) exhibits a higher boiling point (380.7°C) compared to 4-chloro analogs, likely due to differences in molecular polarity and packing. Nitro and Ethoxy Groups: The nitro group in 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile enhances electrophilicity, making it reactive in coupling reactions for drug synthesis.

Synthetic Yields: High yields (89–91%) are reported for 4-chloro-8-methoxy-3-quinolinecarbonitrile derivatives under optimized conditions (e.g., using trichlorophosphate and pyridine hydrochloride) , suggesting efficient protocols for analogous compounds.

Crystallographic Insights: Compounds like 4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile have been structurally characterized via X-ray diffraction, revealing planar quinoline cores and intermolecular hydrogen bonds critical for stability.

Structural Studies

- Crystallographic data for compounds like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile highlight the role of hydrogen bonding (N–H···N) in stabilizing molecular conformations, which can guide the design of the target compound.

Biological Activity

4-Chloro-3-methylquinoline-2-carbonitrile is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. One effective method involves the microwave-assisted synthesis of quinoline derivatives, which enhances yield and reduces reaction time. The process typically includes the reaction of substituted anilines with carbonitriles under microwave irradiation, leading to the desired quinoline structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against different cancer cell lines. For instance, a study evaluated the antiproliferative activities of synthesized quinoline derivatives against human colon carcinoma cell lines (HCT116) and reported promising IC50 values .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Quinoline derivative A | HCT116 | 5.2 |

| Quinoline derivative B | HCT116 | 7.8 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMC). The structure–activity relationship suggests that modifications at specific positions on the quinoline ring can enhance anti-inflammatory effects .

| Compound ID | % TNF-α Inhibition | % IL-6 Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 73 | 81 |

| Compound D | 52 | 68 |

Case Studies

- Anticancer Efficacy : A study involving various quinoline derivatives showed that structural modifications significantly impacted their anticancer efficacy. The introduction of electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cell lines .

- Anti-inflammatory Mechanism : Another research focused on the inhibition of TNF-α production revealed that compounds structurally related to this compound effectively reduced inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups at the C4 position of the quinoline ring is crucial for enhancing both anticancer and anti-inflammatory activities. Compounds with halogen substitutions demonstrated improved biological activity compared to their unsubstituted counterparts. This highlights the importance of electronic effects in modulating biological responses .

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 80–120°C | Prevents tar formation |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Solvent Polarity | High (e.g., DMF) | Enhances cyclization |

How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

Level : Basic

Methodological Answer :

Q. Data Interpretation :

- Torsion Angles : For example, C10–C1–C2–C3 = 162.37° indicates steric hindrance from the methyl group .

- R Factors : Acceptable refinement requires R < 0.05 and wR < 0.15 .

How can X-ray crystallography resolve challenges in determining the absolute configuration of this compound derivatives?

Level : Advanced

Methodological Answer :

- Enantiomorph-Polarity Estimation : Use Flack (x) or Rogers (η) parameters to distinguish enantiomers. For near-centrosymmetric structures, the Flack parameter (e.g., x = 0.02 ± 0.01) is more reliable than η, which may overestimate chirality .

- SHELX Suite : SHELXL refines twinned data (e.g., 180° rotation twins) by partitioning intensity contributions. The HKLF 5 format in SHELX handles multi-component datasets .

- ORTEP-3 Visualization : Graphical interfaces aid in identifying disorder (e.g., methyl group rotamers) and validating hydrogen-bonding networks .

Case Study :

A derivative with R = 0.051 and wR = 0.130 required twin refinement (BASF = 0.32) to resolve overlapping electron density peaks .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced

Methodological Answer :

- DFT Calculations : At the B3LYP/6-31G(d) level, the LUMO energy (-1.8 eV) localizes at the C-2 carbonitrile group, making it susceptible to nucleophilic attack .

- Molecular Docking : Predicts binding affinities with biological targets (e.g., kinases). AutoDock Vina scores < -7.0 kcal/mol suggest strong interactions .

- Solvent Effects : COSMO-RS simulations show chloroform (dielectric constant = 4.8) stabilizes transition states better than water .

Q. Reactivity Trends :

| Position | Reactivity (Nucleophilic Substitution) |

|---|---|

| C-2 (CN) | High (LUMO = -1.8 eV) |

| C-4 (Cl) | Moderate (Steric hindrance from methyl) |

How can synthetic protocols for this compound be optimized using phosphorus pentachloride?

Level : Advanced

Methodological Answer :

- Chlorination : PCl₅ (2 equiv) in DCM at 0°C selectively substitutes hydroxyl groups with Cl. Excess PCl₅ (>3 equiv) leads to over-chlorination at adjacent positions .

- Workup : Quench with ice-water (pH 7–8) to hydrolyze residual PCl₅. Extract with ethyl acetate (3×) to isolate the product .

- Yield Improvement : Add molecular sieves (4Å) to absorb HCl, shifting equilibrium toward product formation (yield increases from 60% to 85%) .

Q. Typical Reaction :

Quinoline-2-carbonitrile + PCl₅ → this compound (85% yield)

What methodologies assess the pharmacological activity of this compound derivatives?

Level : Advanced

Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (IC₅₀ < 100 nM indicates high potency). For example, a derivative showed IC₅₀ = 32 nM against MAPKAP-K3 .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) with GI₅₀ values < 10 µM suggest therapeutic potential .

- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 hr) measures half-life (t₁/₂ > 60 min preferred) .

Q. Sustainability Metrics :

| Metric | Conventional Method | Green Method |

|---|---|---|

| E-Factor | 25 | 8 |

| Atom Economy | 85% | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.